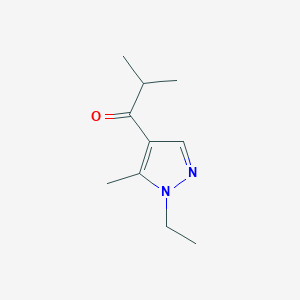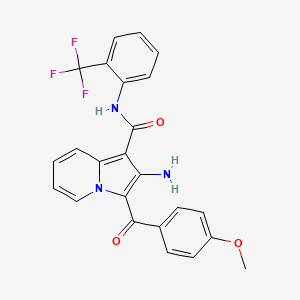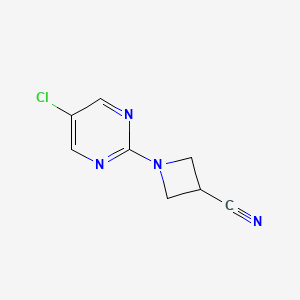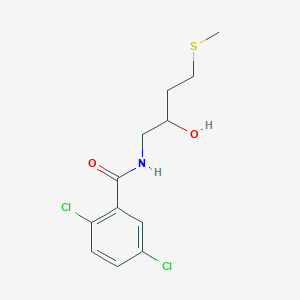![molecular formula C20H25N5O5S B2637023 4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine CAS No. 1797658-66-2](/img/structure/B2637023.png)
4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine” is a Metabolic Enzyme class compound with a molecular weight of 453.53 and a molecular formula of C19H23N3O6S2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% . The synthetic approach to isoxazole derivatives involved the base-catalyzed Claisen–Schmidt condensation of aldehyde and ketone, which afforded a chalcone that was transformed into isoxazole via oxidative cyclization of the corresponding intermediate oxime .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR, and mass spectra . For instance, the crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)benzonitrile, was reported with a triclinic crystal system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . The base-catalyzed Claisen–Schmidt condensation of aldehyde and ketone was also used in the synthesis of isoxazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the crystal structure of a related compound was reported with a triclinic crystal system .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationship
- A study focused on the synthesis and structure-activity relationship of pyridazinones, identifying them as glucan synthase inhibitors with significant efficacy in an in vivo mouse model of Candida glabrata infection, suggesting their potential as antifungal agents (Ting et al., 2011).
Antimicrobial Activities
- Novel 1,2,4-triazole derivatives have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant and Cytotoxic Agents
- A series of berberine derivatives were formulated and evaluated for in vitro antioxidant activity and cancer cell inhibitory potential, showing excellent free radical scavenging efficacies and anticipated cytotoxic effects against cancer cell lines, highlighting their potential as antioxidant and cytotoxic agents (Mistry et al., 2016).
Enzyme Inhibitors
- A study investigating new sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, suggesting potential applications as enzyme inhibitors (Abbasi et al., 2019).
Dual Action Antidepressants
- Research on compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene with dual action at 5-HT(1A) serotonin receptors and serotonin transporter showed promising results for new dual antidepressant drugs (Silanes et al., 2004).
Safety And Hazards
While specific safety and hazard information for this compound is not available, similar compounds have been classified for their hazards. For example, 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in various fields. For instance, the synthesis of similar compounds has been optimized for large-scale preparation . Additionally, isoxazole derivatives have been studied for their potential as antimicrobial agents and antioxidants .
Propriétés
IUPAC Name |
4-[5-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c26-31(27,17-1-2-18-19(14-17)30-12-11-29-18)25-5-3-23(4-6-25)16-13-20(22-21-15-16)24-7-9-28-10-8-24/h1-2,13-15H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMBRTVZBXRQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2636940.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2636943.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dimethoxybenzamide](/img/structure/B2636947.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2636948.png)

![(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2636953.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2636957.png)
![ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2636958.png)



